molecular formula C12H9Br3O6 B15157638 Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

Cat. No.: B15157638
M. Wt: 488.91 g/mol
InChI Key: BDZRYAKTXQRGMS-UHFFFAOYSA-N
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Description

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate is a brominated aromatic ester with the molecular formula C12H9Br3O6 and a molecular weight of 488.91 g/mol . This compound is characterized by the presence of three bromine atoms and three ester groups attached to a benzene ring, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate typically involves the bromination of benzene derivatives followed by esterification. One common method starts with 1,3,5-tribromobenzene, which undergoes a series of reactions to introduce the carboxylate groups. The reaction conditions often involve the use of bromine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate involves its interaction with molecular targets through its bromine atoms and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate is unique due to its combination of bromine atoms and ester groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H9Br3O6

Molecular Weight

488.91 g/mol

IUPAC Name

trimethyl 2,4,6-tribromobenzene-1,3,5-tricarboxylate

InChI

InChI=1S/C12H9Br3O6/c1-19-10(16)4-7(13)5(11(17)20-2)9(15)6(8(4)14)12(18)21-3/h1-3H3

InChI Key

BDZRYAKTXQRGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Br)C(=O)OC)Br)C(=O)OC)Br

Origin of Product

United States

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